Increased Lipophilic Bulk vs. 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline Drives Differential Predicted Cell Permeability
The target compound replaces the chlorine atom in the closest commercially available analog, 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline (CAS 245039-37-6), with a benzyl group. This substitution results in a computed increase in lipophilicity (XLogP3) from 2.2 for the chloro-analog [1] to 4.3 for the target compound [2]. Such a significant difference in lipophilicity predicts profoundly different passive membrane permeability and non-specific binding profiles, making one an unsuitable surrogate for the other in cell-based assays.
| Evidence Dimension | Computational Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline (CAS 245039-37-6): 2.2 |
| Quantified Difference | Δ XLogP3 = +2.1 units (a >100-fold shift in calculated octanol-water partition coefficient) |
| Conditions | XLogP3 algorithm, PubChem computed property (2025.09.15 release). |
Why This Matters
A 2.1 unit difference in XLogP3 represents a fundamental difference in physicochemical property space, indicating these compounds cannot be used interchangeably in permeability, solubility, or target-binding screens without introducing a major experimental variable.
- [1] PubChem. 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline. Compound Summary for CID 22018711. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/22018711 (accessed 2026-05-12). View Source
- [2] PubChem. 2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline. Compound Summary for CID 488817. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/261729-57-1 (accessed 2026-05-12). View Source
